molecular formula C12H16N2O4 B1288868 6-(Boc-Aminomethyl)nicotinic acid CAS No. 170097-87-7

6-(Boc-Aminomethyl)nicotinic acid

Cat. No. B1288868
M. Wt: 252.27 g/mol
InChI Key: HPTSHEHNJRDROJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The molecular formula of 6-(Boc-Aminomethyl)nicotinic acid is C12H16N2O4 . It has a unique structure with a nicotinic acid core and a Boc-aminomethyl group.


Chemical Reactions Analysis

The Boc group in 6-(Boc-Aminomethyl)nicotinic acid is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .
    • Some derivatives have proven effective against Alzheimer’s disease .
    • 2-Chloronicotinic acid, a nicotinic acid derivative, is a remarkable pharmaceutical product .
  • Agriculture

    • Ester derivatives of nicotinic acid can potentially induce plants’ natural immune system .
    • These substances stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear .
  • Food Science

    • Nicotinamide mononucleotide (NMN), a derivative of nicotinic acid, is used in healthy food .
    • NMN supplementation effectively increases the level of NAD+ .
  • Organic Synthesis

    • N-Boc-, N-Alloc-, and N-Cbz-protected amines, which could include “6-(Boc-Aminomethyl)nicotinic acid”, have been used in a one-pot synthesis of amides .
    • The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
    • This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
  • Dual Protection of Amino Functions

    • Primary amines, such as “6-(Boc-Aminomethyl)nicotinic acid”, can accommodate two protecting groups .
    • This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
    • Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
  • Laboratory Research and Development

    • Nicotinic acid and its derivatives, such as “6-(Boc-Aminomethyl)nicotinic acid”, can be used in laboratory research and development processes .
    • The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained were not specified in the source .
  • Antibacterial and Antibiofilm Agents

    • Cationic polymers, which target bacterial membranes, are thought to be the last frontier in antibacterial development .
    • This class of molecules possesses several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .
    • The review surveys the structure–activity of advanced antimicrobial cationic polymers, including poly (α-amino acids), β-peptides, polycarbonates, star polymers and main-chain cationic polymers, with low toxicity and high selectivity to potentially become useful for real applications .
  • Phytotoxicity Studies

    • The phytotoxicity of tested acids shows an ascending order: nicotinic acid (1) < isonicotinic acid (2) < 2,6-dichloroisonicotinic acid (3) .
    • The most phytotoxic obtained ester derivatives for Agrimonia eupatoria seeds were 1a , 2a – 2c , 2e , 2g – 2i , 3a , 3b, and 3j , which showed a weight reduction between 37 and 63% (concentration of the active substance: 250 mg L −1 ), in comparison .

properties

IUPAC Name

6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-9-5-4-8(6-13-9)10(15)16/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTSHEHNJRDROJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Boc-Aminomethyl)nicotinic acid

CAS RN

170097-87-7
Record name 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 6-(tert-butyloxycarbonylaminomethyl)nicotinate from Example G3 (1.56 g, 5.84 mmol) in THF (20 ml) and water (5 ml) was added lithium hydroxide monohydrate (0.37 g, 8.76 mmol). The mixture was stirred at room temperature for 18 h and then concentrated in vacuo. The aqueous residue was acidified by addition of 1M citric acid solution and extracted with chloroform/IPA (3 times). The combined organic extracts were washed with brine, dried over MgSO4, and evaporated in vacuo to give a white solid; yield 1.38 g (94%).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.37 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Behrens, PE Nielsen - Comb. Chem. High Throughput Screen, 1998 - books.google.com
A combinatorial approach towards new DNA minor groove binders capable of recognizing GC base pairs is reported. From a partly AT-biased library of 5832 different octapeptides of …
Number of citations: 8 books.google.com

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